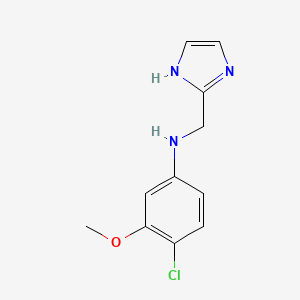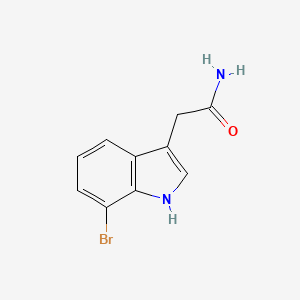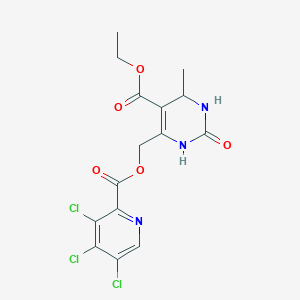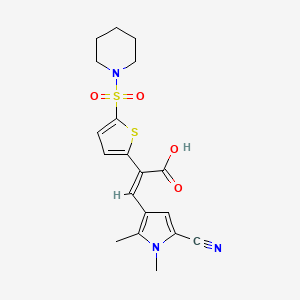![molecular formula C18H16ClNO5 B7469939 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity due to its euphoric effects. However, its use as a recreational drug has raised concerns about its safety and potential for abuse. Despite this, MDMA has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate use can lead to several physiological effects, including increased heart rate and blood pressure, dehydration, and hyperthermia. Chronic use can also lead to long-term changes in brain function and structure.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate has been used in preclinical and clinical studies as a tool to investigate the neurobiological mechanisms underlying psychiatric disorders. However, its use in research is limited by its potential for abuse and neurotoxicity.
Orientations Futures
Future research on 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate should focus on its potential therapeutic applications, particularly in the treatment of PTSD and anxiety. Studies should also investigate the long-term effects of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate use and the potential for abuse. Additionally, further research is needed to understand the neurobiological mechanisms underlying the effects of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate on the brain.
Méthodes De Synthèse
The synthesis of 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate through a reductive amination process using ammonia and sodium borohydride.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Clinical trials have shown promising results in reducing symptoms of PTSD when combined with psychotherapy.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c19-13-5-3-12(4-6-13)18(22)20-9-1-2-17(21)25-14-7-8-15-16(10-14)24-11-23-15/h3-8,10H,1-2,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSIRXJWWDBDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)



![5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
![4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide](/img/structure/B7469915.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)

